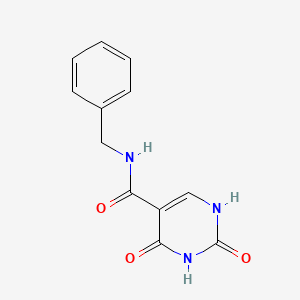

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

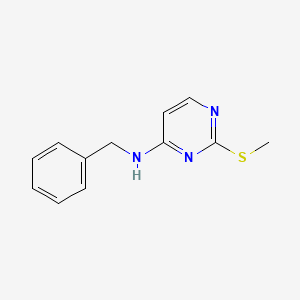

“N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a chemical compound . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .

Synthesis Analysis

The compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of the compound can be established based on spectral data, elemental analyses and alternative synthetic routes whenever possible . More specific details about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis

The chemical reactions involving “N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” are complex and can involve various reagents . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” can be determined through various analytical techniques . More specific details about the physical and chemical properties can be found in the referenced papers .科学的研究の応用

Supramolecular Associations

The compound is involved in forming organic salts through supramolecular associations in proton-transfer adducts. These associations are critical in understanding molecular interactions and hydrogen bonding mechanisms (Portalone, 2010).

Synthesis of Derivatives

It serves as an intermediate in synthesizing various chemical derivatives. For example, it's used for synthesizing tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, highlighting its versatility in chemical synthesis (Fadda et al., 2013).

HIV-1 Reverse Transcriptase Inhibition

An analog of this compound has been investigated as a potent inhibitor of HIV-1 reverse transcriptase, showing its potential in antiviral drug development (Petersen et al., 2001).

Antimicrobial and Antitumor Activities

Some derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Notably, certain derivatives exhibited significant inhibition on bacterial and fungal growth (Akbari et al., 2008). Additionally, it has been used in the synthesis of novel pyrimidiopyrazole derivatives with remarkable in vitro antitumor activity (Fahim et al., 2019).

Ultrasonic-Assisted Dehydrogenation

The compound is involved in the dehydrogenation of tetrahydropyrimidine-5-carboxamides, a process enhanced by ultrasound. This has implications in organic synthesis and industrial applications (Memarian & Soleymani, 2011).

Safety And Hazards

特性

IUPAC Name |

N-benzyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-10(9-7-14-12(18)15-11(9)17)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,16)(H2,14,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCVHPZNCBEPER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CNC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)